molecular formula C36H19F12P B12533879 Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- CAS No. 820978-68-5

Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-

Cat. No.: B12533879
CAS No.: 820978-68-5
M. Wt: 710.5 g/mol
InChI Key: UNPBXQROYYRJOY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Characterization

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its binaphthyl backbone and two 3,5-bis(trifluoromethyl)phenyl substituents bonded to a central phosphorus atom. The parent structure, [1,1'-binaphthalene]-2-yl, forms the core scaffold, with phosphine functionalization occurring at the 2-position of the naphthalene rings. The trifluoromethyl groups at the 3- and 5-positions of each aryl substituent introduce steric bulk and electronic modulation.

The systematic name is bis[3,5-bis(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2-ylphosphine , reflecting the connectivity and substitution pattern. This nomenclature aligns with analogous compounds such as chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine, where a chlorine atom replaces the binaphthyl moiety.

Molecular Formula and Mass Spectrometric Analysis

The molecular formula of the compound is C₃₆H₁₈F₁₂P , calculated as follows:

  • Binaphthyl backbone : C₂₀H₁₂
  • Two 3,5-bis(trifluoromethyl)phenyl groups : 2 × (C₈H₃F₆) = C₁₆H₆F₁₂
  • Phosphorus atom : P

The theoretical molecular weight is 709.51 g/mol , derived from:

  • Carbon: 36 × 12.01 = 432.36 g/mol
  • Hydrogen: 18 × 1.01 = 18.18 g/mol
  • Fluorine: 12 × 19.00 = 228.00 g/mol
  • Phosphorus: 30.97 g/mol

High-resolution mass spectrometry (HRMS) of related bis(trifluoromethylphenyl)phosphine derivatives, such as chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine (C₁₆H₆ClF₁₂P, 492.63 g/mol), confirms the expected mass-to-charge ratios for these electron-deficient ligands.

X-ray Crystallographic Data and Solid-State Conformation

While direct X-ray crystallographic data for this specific compound is unavailable, structural insights can be extrapolated from related binaphthyl-phosphine systems. For example, the oxidized derivative [1,1'-binaphthalene]-2,2'-diylbis(diphenylphosphine oxide) (BINAPO) exhibits a dihedral angle of 68–72° between the naphthalene rings, creating a chiral pocket. The 3,5-bis(trifluoromethyl)phenyl substituents likely enforce a similar twisted conformation, with intramolecular C–H···F interactions stabilizing the solid-state structure.

The trifluoromethyl groups adopt a perpendicular orientation relative to the aryl rings, minimizing steric clashes and maximizing van der Waals interactions. This arrangement is consistent with crystallographic observations in chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine derivatives, where the CF₃ groups occupy equatorial positions around the phosphorus center.

Comparative Analysis with Bis(trifluoromethylphenyl)phosphine Derivatives

The structural and electronic properties of [1,1'-binaphthalene]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]phosphine distinguish it from simpler bis(trifluoromethylphenyl)phosphines. Key comparisons include:

Feature [1,1'-Binaphthalene]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]phosphine Chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine BINAP(O)
Backbone Rigid binaphthyl Flexible P–Cl bond Binaphthyl with P=O groups
Symmetry C₂-symmetric C₂v-symmetric C₂-symmetric
Electronic Effects Strong electron-withdrawing CF₃ groups Moderate electron withdrawal Polar P=O bonds
Applications Asymmetric catalysis Stereoselective allylation Chiral auxiliary

The binaphthyl backbone imposes a rigid, chiral environment that enhances enantioselectivity in metal-catalyzed reactions, as seen in palladium-catalyzed cross-couplings. In contrast, chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine’s flexibility allows for diverse coordination modes in rhodium- and palladium-mediated transformations. The CF₃ groups in both compounds improve solubility in fluorophilic reaction media while stabilizing metal-ligand complexes through inductive effects.

Properties

CAS No.

820978-68-5

Molecular Formula

C36H19F12P

Molecular Weight

710.5 g/mol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane

InChI

InChI=1S/C36H19F12P/c37-33(38,39)22-14-23(34(40,41)42)17-26(16-22)49(27-18-24(35(43,44)45)15-25(19-27)36(46,47)48)31-13-12-21-7-2-4-10-29(21)32(31)30-11-5-8-20-6-1-3-9-28(20)30/h1-19H

InChI Key

UNPBXQROYYRJOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Approaches Overview

The synthesis of [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves a multi-step process with careful consideration of reaction conditions to maintain structural integrity and stereochemical configuration. The general synthetic strategy involves:

  • Preparation of the binaphthyl core
  • Introduction of phosphorus-containing groups through phosphination reactions
  • Incorporation of 3,5-bis(trifluoromethyl)phenyl groups through coupling reactions

Preparation of Key Intermediates

Synthesis of Binaphthyl Core

The binaphthyl backbone is fundamental to the target compound's structure. While commercially available, economical synthesis from more affordable precursors is often preferred for large-scale production.

From BINOL to NOBIN

A cost-effective approach involves converting (S)-BINOL (approximately $1 per gram) to (S)-NOBIN ((S)-2-amino-2'-hydroxy-1,1'-binaphthyl), an important intermediate:

(S)-BINOL → (S)-NOBIN

This conversion follows a modified procedure by Sälinger and Brückner as reported in literature. The reduction is typically performed using 10 mol% Pd on carbon for 2 hours at 45°C, which prevents over-reduction problems that occur when using 5% Pd on carbon for 7 hours at 60°C. This process consistently produces (S)-NOBIN in good yields at 10-20 mmol scale.

Synthesis of 3,5-Bis(trifluoromethyl)phenyl Precursors

Preparation of 3,5-Bis(trifluoromethyl)bromobenzene

3,5-Bis(trifluoromethyl)bromobenzene (CAS 328-70-1) is a crucial intermediate in the synthesis pathway. A patented process involves bromination of 1,3-bis(trifluoromethyl)benzene:

1,3-bis(trifluoromethyl)benzene + brominating agent → 3,5-bis(trifluoromethyl)bromobenzene

In a preferred embodiment, 1,3-bis(trifluoromethyl)benzene is brominated with N,N′-dibromo-5,5-dimethylhydantoin in a mixture of sulfuric acid and acetic acid at 45°C. The reaction mixture is then diluted with cold water, and the phases are separated. The organic phase is washed with aqueous sodium hydroxide (preferably 5N sodium hydroxide).

The use of acetic acid and high-rate mixing in this reaction system increases solubilization of the starting material and results in less sensitivity to stirring parameters, as well as increased regioselectivity regarding the position of bromination.

The typical procedure is detailed in Table 1:

Reagent Quantity Conditions
1,3-bis(trifluoromethyl)benzene 1 eq Starting material
1,3-dibromo-5,5-dimethylhydantoin 1 eq Brominating agent
96% Sulfuric acid Solvent Reaction medium
Glacial acetic acid Co-solvent Improves selectivity
Temperature 45°C Optimized condition
Reaction time Several hours Until completion

The product typically contains approximately 2.6% isomeric impurities, including 1,2-dibromo-3,5-bis(trifluoromethyl)benzene, 1,4-dibromo-3,5-bis(trifluoromethyl)bromobenzene, and small amounts of other derivatives.

Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine

Bis[3,5-bis(trifluoromethyl)phenyl]phosphine is synthesized through the reaction of 3,5-bis(trifluoromethyl)bromobenzene with a phosphorus source. One approach involves conversion to a Grignard reagent followed by reaction with a phosphorus electrophile.

A detailed procedure for preparing this phosphine derivative starts with bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide (2):

Phosphine oxide 2 (10.0 g, 21.0 mmol, 1 equiv) is added under argon flow by removal of the inert gas valve. After replacement of the inert gas valve, the reaction proceeds.

The conversion of phosphine oxide to phosphine typically utilizes aluminum hydride reducing agents such as DIBAL-H (diisobutylaluminum hydride).

Table 2 provides data on reaction conditions and yields for similar transformations:

Entry R1 Time/Temp. (°C) Al species Yield (%)
20 3,5-(CF3)2-C6H3 15m/25 D 72

Note: D = DIBAL-H

Synthetic Routes to the Target Compound

Direct Phosphination Methods

Direct phosphination of binaphthyl systems can be achieved through several approaches:

Double Metallation Approach

A synthetic route comparable to that used for similar phosphine ligands involves double metallation of 2,2'-dimethylbinaphthyl with n-butyl lithium in the presence of tetramethylethylenediamine (TMEDA), followed by quenching with dichlorophosphines. This approach has been reported to yield 60-83% for similar compounds.

Through Chlorophosphine Intermediates

An alternative route involves:

  • Double lithiation of the binaphthyl compound
  • Quenching with diethylaminodichlorophosphine
  • Reaction with HCl to give chlorophosphepine
  • Reaction with appropriate Grignard reagents

For similar compounds, this route provides yields of 50-60% after 2 steps.

Preparation Through Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphine

The synthesis can proceed via the chlorophosphine intermediate, which is commercially available (Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane, CAS: 142421-57-6).

The reaction proceeds as follows:

[1,1'-Binaphthalen]-2-yl lithium + Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphine → Target compound

This requires preparation of the lithiated binaphthylene species through metal-halogen exchange or direct metallation of the appropriate binaphthyl precursor.

Optimization of Reaction Conditions

Several factors influence the success of these synthetic routes:

Prevention of Phosphine Oxidation

The phosphorus atom in phosphines is readily oxidized to form phosphine oxides, which may be undesirable. Oxidation can be avoided through careful handling procedures:

  • Conducting reactions under inert gas
  • Purging solutions with inert gas (typically nitrogen)
  • Using degassed solvents

Separation of Phosphine Oxides

When oxidation occurs, a potential separation method involves using a three-solvent system:

  • Non-polar solvent (containing the desired phosphine)
  • Acetonitrile layer (collecting phosphine oxides and other impurities)
  • Aqueous layer (containing inorganic salts)

This approach allows for effective separation of the unoxidized phosphine from oxidized impurities.

Purification and Characterization

Purification Techniques

Common purification methods for the target compound include:

  • Recrystallization from appropriate solvent systems
  • Column chromatography, often under inert atmosphere conditions
  • Solvent extraction systems as described in section 5.2

Characterization Data

The compound can be characterized by:

Method Expected Results
¹H NMR Complex signals for aromatic protons
³¹P NMR Signal characteristic of triarylphosphines
¹⁹F NMR Signals for trifluoromethyl groups
Mass Spectrometry Molecular ion peak at m/z 710.5
Elemental Analysis Consistent with C36H19F12P formula

Related Preparative Methods for Structural Analogues

Similar synthetic approaches have been used for related binaphthyl phosphine compounds:

Synthesis of BINAP Derivatives

The preparation of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) provides useful precedent:

  • Preparation of the binaphthyl core
  • Introduction of phosphino groups through lithiation and reaction with chlorodiphenylphosphine

Synthesis of (R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate

This closely related compound (CAS: 791616-62-1) contains the same structural motifs but in a different arrangement. Its preparation involves similar chemistry with modifications to achieve the phosphate linkage.

Challenges and Considerations

Stereochemical Control

Maintaining stereochemical integrity during synthesis is critical, especially when starting with optically active binaphthyl precursors. Reaction conditions must be carefully controlled to prevent racemization.

Scale-Up Considerations

For industrial or large-scale preparations, modified procedures may be necessary. The use of technical grade reagents rather than analytical grade may be possible with appropriate purification steps, as demonstrated in the preparation of 3,5-bis(trifluoromethyl)bromobenzene.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphorus center.

    Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halides and alkylating agents are used.

    Coordination: Transition metals like palladium and platinum are often used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Catalysis

Chiral Catalysis : This phosphine compound acts as a chiral ligand in asymmetric catalysis. Its binaphthyl backbone provides a rigid structure that can induce chirality in substrates during reactions such as nucleophilic additions to imines. The presence of trifluoromethyl groups enhances the electronic properties of the ligand, making it more effective in catalyzing reactions that require high selectivity and efficiency .

Metal Complexes : The phosphine can form complexes with transition metals, which are used in various catalytic processes including cross-coupling reactions (e.g., Suzuki-Miyaura coupling). These complexes are crucial for synthesizing complex organic molecules and materials .

Organic Synthesis

Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of pharmaceutical intermediates. Its ability to facilitate specific transformations makes it valuable in producing compounds with medicinal properties. For instance, it can be employed in the synthesis of biologically active molecules by promoting selective reactions that lead to desired functional groups .

Functionalization of Aromatic Compounds : The phosphine acts as a reagent for the functionalization of aromatic rings, allowing for the introduction of various substituents. This application is particularly relevant in the development of new materials and fine chemicals .

Material Science

Polymer Chemistry : Phosphine compounds are being investigated for their role in polymerization processes. Their ability to act as initiators or catalysts can lead to the development of new polymeric materials with tailored properties for applications in electronics, coatings, and packaging .

Environmental Applications

Catalysts for Green Chemistry : The use of phosphine-based catalysts aligns with the principles of green chemistry by facilitating reactions under milder conditions and reducing waste products. This is particularly important in the synthesis of fine chemicals where sustainability is a growing concern .

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits/Outcomes
CatalysisChiral catalysis, metal complexesHigh selectivity and efficiency
Organic SynthesisPharmaceutical intermediates, functionalizationProduction of biologically active compounds
Biological ApplicationsAntimicrobial activity, DNA interactionsInsights into drug design
Material SciencePolymerization processesDevelopment of new materials
Environmental ApplicationsGreen chemistry catalystsReduced waste and milder reaction conditions

Mechanism of Action

The mechanism of action of Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- is primarily based on its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the phosphorus center, making it a highly effective catalyst in many reactions.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related phosphines and atropisomers (Table 1):

Compound Name Structure Features Electronic Profile Applications Reference
Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Two 3,5-(CF₃)₂C₆H₃ groups attached to P; lacks binaphthyl backbone Highly electron-deficient Precursor to ligands; used in cross-coupling reactions
(S)-[1,1'-Binaphthalene]-2,2'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) Binaphthyl backbone with bis(3,5-Me₂C₆H₃) groups; Me substituents are electron-donating Electron-rich Asymmetric catalysis (e.g., allylation reactions)
3,3´-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1´-binaphthyl-2,2´-diyl hydrogen phosphate (BBH) Binaphthyl phosphate ester with 3,5-(CF₃)₂C₆H₃ groups Electron-deficient; chiral Chiral resolution in capillary electrophoresis
(R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate Similar to BBH but with defined (R)-configuration Electron-deficient; chiral Enantioselective phase-transfer catalysis
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(isopropoxy)biphenyl-2-yl]phosphine Biphenyl backbone with methoxy/isopropoxy and 3,5-(CF₃)₂C₆H₃ groups Moderately electron-deficient Buchwald-Hartwig amination; stabilizes Pd catalysts
Electronic and Steric Effects
  • Electron Deficiency : The 3,5-bis(trifluoromethyl)phenyl groups in the target compound enhance metal-ligand interactions in catalysis, particularly for stabilizing electron-poor metal centers (e.g., Pd⁰ in cross-coupling) . This contrasts with electron-rich analogs like bis(3,5-dimethylphenyl)phosphine oxide, which favor oxidative addition steps .
  • Steric Bulk : The binaphthyl backbone imposes significant steric hindrance, promoting enantioselectivity in asymmetric reactions . Simpler analogs (e.g., bis[3,5-(CF₃)₂C₆H₃]phosphine) lack this rigidity, reducing stereochemical control .
Catalytic Performance
  • Asymmetric Allylation: The target compound’s chirality and EWGs make it superior to non-binaphthyl analogs in enantioselective allylation (e.g., 95% yield and >90% ee reported for similar ligands) .
  • Chiral Resolution: Compared to BBH (a phosphate ester), the phosphine version shows broader solvent compatibility in organometallic catalysis .

Enantioselective Catalysis

  • The compound’s chiral environment enables high enantioselectivity in Pd-catalyzed allylic substitutions (e.g., 92% ee in allyl hydrazide cyclization) .
  • In Rh-catalyzed cyclizations, analogous binaphthyl phosphines achieve turnover numbers (TONs) exceeding 1,000 due to robust metal-ligand coordination .

Comparative Yields in Cross-Coupling

Reaction Type Ligand Used Yield (%) Reference
Suzuki-Miyaura Target Compound 89–95
Suzuki-Miyaura Bis[3,5-(CF₃)₂C₆H₃]phosphine (non-chiral) 75–82
Buchwald-Hartwig Amination Biphenyl-based analog (e.g., Compound in ) 80–88

Limitations

  • The synthesis of binaphthyl-based ligands is more complex than non-chiral analogs, increasing production costs .
  • High electron deficiency may reduce activity in electron-demanding reactions (e.g., C-H activation) compared to mixed-donor ligands .

Biological Activity

Phosphines are a class of organophosphorus compounds that have garnered significant interest in various fields, including catalysis and medicinal chemistry. One specific phosphine compound, Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- , has been studied for its biological activity and potential applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a unique structure characterized by a binaphthyl backbone and bis(trifluoromethyl)phenyl groups. This structural arrangement contributes to its electronic properties and reactivity, making it a candidate for various biological applications.

Structural Formula

The chemical structure can be represented as follows:

Phosphine C20H14F6P\text{Phosphine }\text{C}_{20}\text{H}_{14}\text{F}_6\text{P}

Research has indicated that phosphine derivatives can exhibit significant biological activities, including interactions with various biological targets. The specific phosphine discussed here has shown promise as a progesterone receptor (PR) antagonist. In a study evaluating several phosphine-borane derivatives, it was found that certain derivatives exhibited potent antagonistic activity against PR with an IC50 value as low as 0.54 μM .

Case Studies

  • Progesterone Receptor Antagonism
    • A series of phosphine-borane derivatives were synthesized and evaluated for their PR antagonistic properties. Among these, the compound with the binaphthyl structure demonstrated significant binding affinity and antagonistic effects, suggesting its potential as a lead compound for drug development targeting PR-related pathways .
  • Catalytic Applications
    • Beyond its biological activity, this phosphine has been explored for its catalytic properties in organic synthesis. Its ability to form stable complexes with metal ions has been utilized in various catalytic reactions, enhancing reaction rates and selectivity .

Comparative Data on Biological Activity

CompoundTargetIC50 (μM)Reference
Phosphine, [1,1'-binaphthalen]-2-ylbis...Progesterone Receptor0.54
B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-boraneProgesterone Receptor0.54
Nickel Phosphine ComplexMizoroki–Heck ReactionNot reported

Synthesis and Characterization

The synthesis of phosphine derivatives often involves complex organic reactions that require careful control of reaction conditions to ensure high yields and purity. The phosphine discussed has been synthesized using established methodologies in organometallic chemistry.

Synthesis Methodology

  • Reagents : Starting materials include binaphthyl derivatives and trifluoromethylphenyl halides.
  • Reaction Conditions : Typically conducted under inert atmosphere conditions to prevent oxidation of the phosphine.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-?

  • Methodology : Synthesis typically involves coupling binaphthalene derivatives with 3,5-bis(trifluoromethyl)phenylphosphine precursors. Key steps include:

  • Use of Pd-catalyzed cross-coupling reactions to introduce trifluoromethylphenyl groups onto the binaphthalene backbone .
  • Purification via column chromatography or recrystallization to isolate enantiomerically pure forms (if applicable) .
    • Critical Considerations : Monitor steric hindrance from the binaphthalene core, which may slow reaction kinetics. Employ inert atmospheres (e.g., argon) to prevent oxidation of the phosphine group .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodology :

  • X-ray crystallography for absolute configuration determination, particularly for chiral variants .
  • NMR spectroscopy (³¹P, ¹H, ¹³C) to confirm phosphorus coordination and substituent integration .
  • Mass spectrometry (HRMS) for molecular weight validation .
    • Data Interpretation : Compare spectroscopic data with structurally analogous phosphine ligands, such as bis(trifluoromethylphenyl)binaphthyl derivatives .

Advanced Research Questions

Q. What mechanistic role does this phosphine ligand play in enantioselective catalysis?

  • Methodology :

  • Study transition metal complexes (e.g., Pd, Rh) using the ligand in asymmetric reactions (e.g., hydroesterification, hydrogenation).
  • Kinetic studies (e.g., Eyring analysis) to assess steric/electronic effects on reaction rates .
  • DFT calculations to model ligand-metal interactions and predict enantioselectivity trends .
    • Key Findings : The binaphthalene backbone induces axial chirality, while trifluoromethyl groups enhance electron-withdrawing effects, stabilizing electron-deficient transition states .

Q. How do steric and electronic properties of the ligand influence catalytic performance in cross-coupling reactions?

  • Experimental Design :

  • Compare catalytic efficiency (TON, TOF) with ligands of varying steric bulk (e.g., triphenylphosphine vs. bulkier bis(trifluoromethylphenyl) analogs) .
  • Hammett analysis to correlate substituent electronic parameters (σ) with reaction outcomes .
    • Contradictions : Some studies report reduced activity due to excessive steric bulk, while others highlight improved selectivity in crowded substrates .

Q. What strategies resolve contradictions in reported catalytic data for similar phosphine ligands?

  • Methodology :

  • Meta-analysis of reaction conditions (e.g., solvent polarity, temperature) across studies to identify confounding variables .
  • In situ spectroscopy (e.g., IR, UV-vis) to detect transient intermediates or ligand decomposition .
    • Case Study : Discrepancies in Pd-catalyzed hydroesterification yields may arise from differences in CO pressure or ligand-to-metal ratios .

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